![molecular formula C12H10BrF3N2O2S B2465517 1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 478259-66-4](/img/structure/B2465517.png)
1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (abbreviated as 4-BPS-TFM) is a heterocyclic compound that has been used in a variety of scientific research applications. 4-BPS-TFM is a synthetic compound that has been extensively studied for its potential biochemical and physiological effects. It is a versatile compound that has been used for a variety of research purposes, including drug design and development, as well as inorganic and organic synthesis.
Scientific Research Applications
Synthesis and Structural Characterization
- A study detailed the synthesis of diazepine derivatives, including 1,4-diazepine, through a one-pot double condensation reaction. These compounds were characterized using elemental analysis, FT-IR, and multinuclear NMR spectroscopy, in addition to single-crystal X-ray diffraction analysis (Ahumada et al., 2016).
Biological Activity and Pharmacological Screening 2. Novel 1H-1,4-diazepines, like the compound , have been synthesized and screened for antimicrobial, antifungal, and anthelmintic activities, demonstrating their potential in biological applications (Saingar et al., 2011).
Chemical Reactivity and Substitution Studies 3. Research on 2,3-dihydro-1H-1,4-diazepines has shown that bromination usually occurs at the 6-position, with phenyl substituents generally remaining unaffected. This study provides insight into the reactivity and substitution patterns of diazepine compounds (Gorringe et al., 1969).
Sulfonyl Group Migration in Synthesis 4. A study described the synthesis of 1,4-diazepines through sulfonyl group migration, demonstrating a method of forming C-sulfonylated 1,4-diazepines. This technique could be relevant for the synthesis of related diazepine compounds (Heo et al., 2020).
Catalytic Reactions and Compound Formation 5. The rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles has been used to prepare air-stable azomethine ylides, leading to the formation of biologically active 1,4-diazepine compounds (Lee et al., 2014).
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-5-(trifluoromethyl)-2,3-dihydro-1,4-diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O2S/c13-9-1-3-10(4-2-9)21(19,20)18-7-5-11(12(14,15)16)17-6-8-18/h1-5,7H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRACTDDFRLXRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC(=N1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2465436.png)
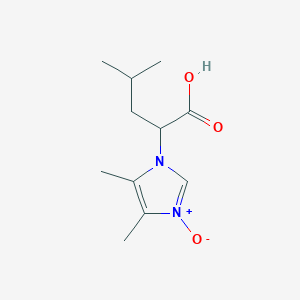
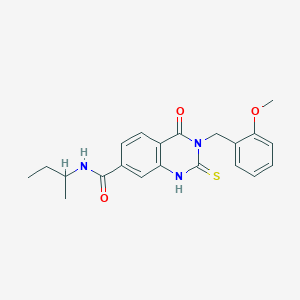
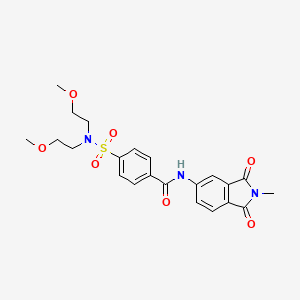

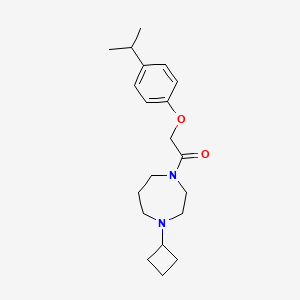
![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)
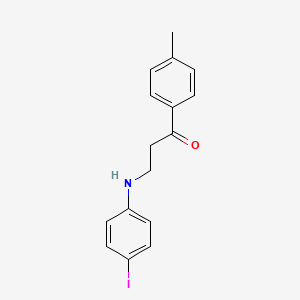
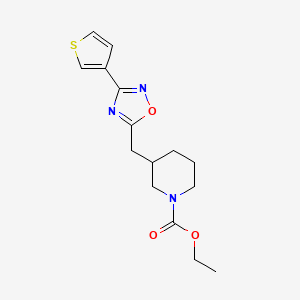
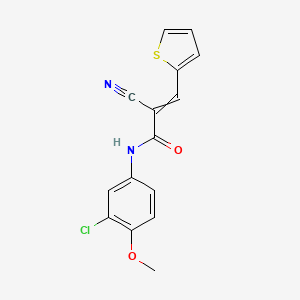

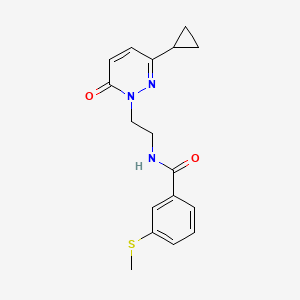
![(NE)-N-[1-(1-benzyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2465457.png)